

# Spectroscopic data of Mullilam diol

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## Compound of Interest

Compound Name: Mullilam diol

Cat. No.: B1151669

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## A Technical Guide to the Spectroscopic Data of **Mullilam Diol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Mullilam diol**, a naturally occurring monoterpenoid, has been a subject of interest in phytochemical research. Initially isolated from the essential oil of *Zanthoxylum rhetsa* DC. and also found in *Zanthoxylum budrunga* Wall., its structure was originally misidentified. Subsequent rigorous spectroscopic analysis led to a structural revision, and it is now correctly identified as (±)-p-menthan-1 $\alpha$ ,2 $\beta$ ,4 $\beta$ -triol. This guide provides a comprehensive overview of the spectroscopic data for **Mullilam diol**, offering a valuable resource for its identification and characterization in research and drug development contexts.

## Chemical Structure and Properties

- IUPAC Name: (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol
- Synonyms: **Mullilam diol**, p-Menthan-1 $\alpha$ ,2 $\beta$ ,4 $\beta$ -triol
- CAS Number: 36150-04-6
- Molecular Formula: C<sub>10</sub>H<sub>20</sub>O<sub>3</sub>
- Molecular Weight: 188.26 g/mol

## Spectroscopic Data

The structural elucidation of **Mullilam diol** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Mullilam diol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Mullilam diol**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data of **Mullilam diol**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Data not available in search results	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data of **Mullilam diol**

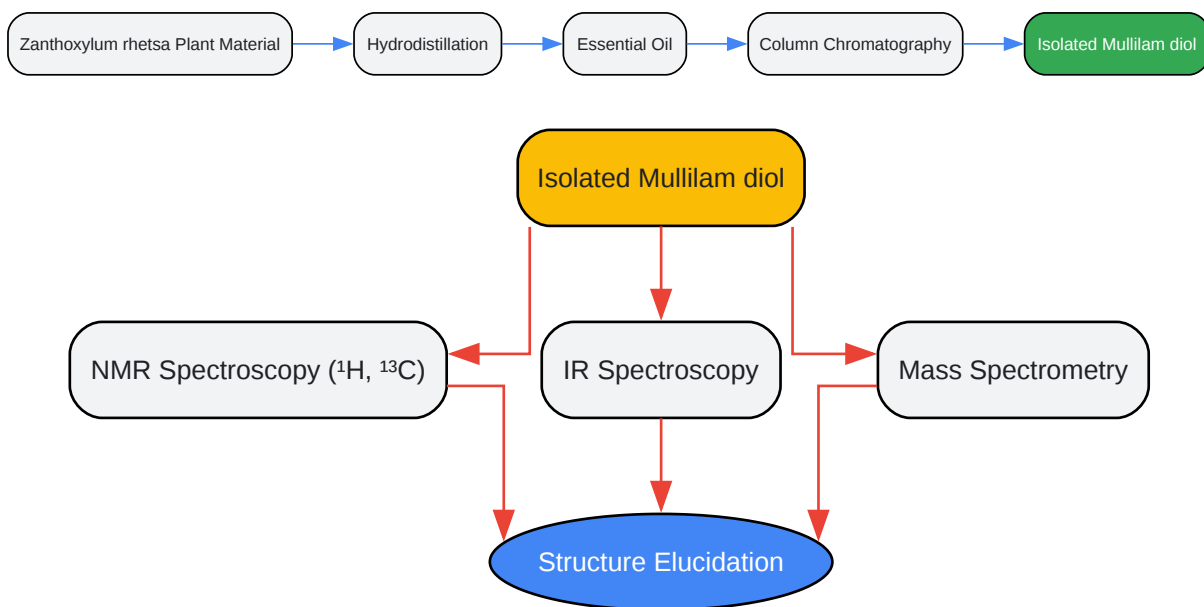
m/z	Relative Intensity (%)	Fragment Assignment
Data not available in search results		

## Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of **Mullilam diol** are crucial for reproducibility. The following outlines a general approach based on common practices for the isolation of monoterpenoids from plant sources.

### Isolation of Mullilam diol from *Zanthoxylum rhetsa*

A general workflow for the isolation of **Mullilam diol** is depicted below. The essential oil is typically obtained through hydrodistillation of the plant material (e.g., fruits or leaves). **Mullilam diol** is then isolated from the essential oil, often through chromatographic techniques.



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